2-(3-Bromophenyl)-1,3-dioxolane

Physical Chemistry Process Chemistry Automated Synthesis

2-(3-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9), also known as 3-bromobenzaldehyde ethylene acetal, is a functionalized aryl bromide and acetal-protected benzaldehyde derivative with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol. It is a colorless liquid at room temperature, characterized by a bromine atom at the meta position of the phenyl ring and a 1,3-dioxolane protecting group, making it a key building block for cross-coupling reactions and a protected aldehyde equivalent in multi-step organic syntheses.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 17789-14-9
Cat. No. B093826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1,3-dioxolane
CAS17789-14-9
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC(=CC=C2)Br
InChIInChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2
InChIKeyVYPYKCPWNPPBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Characterization of 2-(3-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9) as a Versatile Synthetic Intermediate


2-(3-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9), also known as 3-bromobenzaldehyde ethylene acetal, is a functionalized aryl bromide and acetal-protected benzaldehyde derivative with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a colorless liquid at room temperature, characterized by a bromine atom at the meta position of the phenyl ring and a 1,3-dioxolane protecting group, making it a key building block for cross-coupling reactions and a protected aldehyde equivalent in multi-step organic syntheses .

The Critical Role of Regioisomeric Purity: Why 2-(3-Bromophenyl)-1,3-dioxolane Cannot Be Replaced by Its Ortho or Para Analogs


The position of the bromine substituent on the phenyl ring dictates both the physical handling characteristics and the chemical reactivity of the compound. The 3-bromo (meta) isomer, 2-(3-bromophenyl)-1,3-dioxolane, is a liquid at ambient temperature, whereas its 4-bromo (para) analog is a low-melting solid (mp 33-35°C), which significantly impacts handling, solubility, and metering in automated synthesis platforms . Furthermore, the electronic and steric environment of the meta-bromine atom confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the ortho and para isomers, directly influencing reaction rates, yields, and the regiochemical outcome of subsequent transformations . Substituting with a different regioisomer introduces an uncontrolled variable that can lead to failed syntheses, irreproducible results, or the need for costly process re-optimization.

Quantifiable Differentiation: Comparative Physical and Reactivity Data for 2-(3-Bromophenyl)-1,3-dioxolane Versus Regioisomeric Analogs


Distinct Physical State and Handling Properties: Meta-Isomer Liquid vs. Para-Isomer Solid

2-(3-Bromophenyl)-1,3-dioxolane (meta-isomer) is a liquid at room temperature, whereas 2-(4-bromophenyl)-1,3-dioxolane (para-isomer) is a low-melting solid . This difference is crucial for handling, automated dispensing, and solubility in reaction media .

Physical Chemistry Process Chemistry Automated Synthesis

Refractive Index and Density as Purity and Identity Benchmarks: Differentiation from Ortho-Isomer

The refractive index (n20/D) of 2-(3-bromophenyl)-1,3-dioxolane is 1.563 . This value is distinct from the ortho-isomer, 2-(2-bromophenyl)-1,3-dioxolane, which has a refractive index of 1.569 and a significantly higher density of 1.535 g/mL . These measurable physical constants provide a rapid, non-destructive method to confirm the identity and regioisomeric purity of the material upon receipt, mitigating the risk of costly synthetic errors due to misidentification.

Quality Control Analytical Chemistry Chemical Identity Verification

Documented Synthetic Utility: A Defined Building Block for Aryl Amination in Medicinal Chemistry

2-(3-Bromophenyl)-1,3-dioxolane has a documented, specific application in the synthesis of a functionalized acetal via the arylation of 1-benzylpiperidin-4-amine . This demonstrates its proven viability as an electrophilic partner in C-N bond-forming reactions, a key transformation for generating compound libraries targeting neurological targets . While generic aryl bromides are known to participate in such reactions, this specific application validates the compound's compatibility and reactivity in the context of a complex amine substrate.

Medicinal Chemistry C-N Cross-Coupling Arylation

Defined Application Scenarios for 2-(3-Bromophenyl)-1,3-dioxolane Based on Verified Evidence


Automated Parallel Synthesis of CNS-Targeted Compound Libraries

In high-throughput medicinal chemistry laboratories employing automated liquid handlers, the liquid physical state of 2-(3-bromophenyl)-1,3-dioxolane provides a significant operational advantage over its solid para-analog. Its compatibility with standard automated dispensing systems reduces manual handling, minimizes cross-contamination risks, and increases the throughput of library synthesis, particularly for palladium-catalyzed amination reactions with piperidine-based scaffolds as evidenced by its application in the arylation of 1-benzylpiperidin-4-amine .

Quality Control and Identity Verification in Multi-Site Research Collaborations

For organizations engaged in multi-site or CRO-mediated research, the distinct physical constants of 2-(3-bromophenyl)-1,3-dioxolane (refractive index: 1.563; density: 1.514 g/mL) serve as critical quality control checkpoints. A rapid refractive index measurement can immediately differentiate the meta-isomer from the ortho-isomer (n20/D = 1.569), confirming regioisomeric identity and preventing the propagation of costly errors across distributed research teams, thereby ensuring data integrity and reproducibility .

Multi-Step Synthesis Requiring a Protected Aldehyde Handle

2-(3-Bromophenyl)-1,3-dioxolane functions as a stable, protected form of 3-bromobenzaldehyde . In complex synthetic sequences, the 1,3-dioxolane group protects the aldehyde functionality from unwanted reactions with strong nucleophiles or reducing agents. This allows for selective functionalization of the aryl bromide moiety via cross-coupling, followed by a late-stage deprotection to reveal the aldehyde for subsequent condensation or reductive amination steps. This orthogonal reactivity profile is essential for the convergent synthesis of functionalized benzaldehydes, a common motif in pharmaceutical intermediates.

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